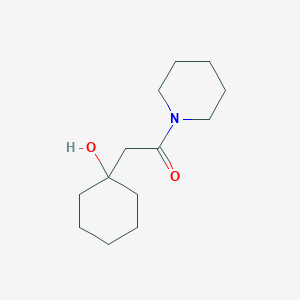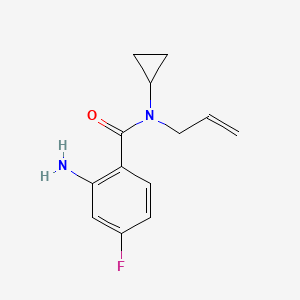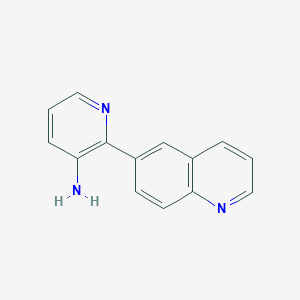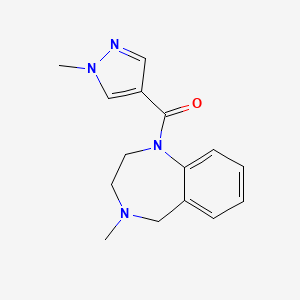![molecular formula C17H16N4O B7621870 2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone](/img/structure/B7621870.png)
2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone is a compound that belongs to the class of tetrazole derivatives Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone typically involves the cycloaddition reaction between a nitrile and an azide. . The reaction conditions often require the use of a solvent such as acetonitrile and a catalyst to facilitate the formation of the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the phenylethanone moiety, resulting in different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The compound’s ability to penetrate cell membranes enhances its efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(3-Trifluoromethylphenyl)tetrazol-2-yl]-1-phenylethanone
- 2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N′-[(1E)-(4-fluorophenyl)methylidene]acetohydrazide
Uniqueness
2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone is unique due to its specific substitution pattern on the tetrazole ring and the presence of the phenylethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[5-(4-ethylphenyl)tetrazol-2-yl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-2-13-8-10-15(11-9-13)17-18-20-21(19-17)12-16(22)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXFMCJRJPKBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclopropyl-N-[[1-(1-methylpyrazol-4-yl)triazol-4-yl]methyl]methanamine](/img/structure/B7621788.png)

![2-Azabicyclo[2.2.1]heptan-2-yl-(3-methylcyclohexyl)methanone](/img/structure/B7621820.png)
![4-Methyl-3-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7621825.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(3-butan-2-yl-1,2-oxazol-5-yl)methanone](/img/structure/B7621831.png)
![4-Methyl-3-[(1-phenylpyrazol-3-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7621834.png)



![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7621853.png)
![2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide](/img/structure/B7621857.png)

![2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide](/img/structure/B7621862.png)
![[6-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)pyridin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7621878.png)
